molecular formula C13H18FNO B8270733 (4-Fluoro-2-methylphenyl)(piperidin-4-yl)methanol CAS No. 1189106-97-5

(4-Fluoro-2-methylphenyl)(piperidin-4-yl)methanol

Katalognummer B8270733
CAS-Nummer: 1189106-97-5
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: APUCBKDTMBUIOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the reaction .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc. It also includes understanding the compound’s chemical stability, reactivity, and other chemical properties .

Wirkmechanismus

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems. It can involve binding to specific receptors, inhibiting specific enzymes, or modulating specific biological pathways .

Zukünftige Richtungen

This involves understanding the potential applications of the compound and the future research directions. It can include potential uses of the compound in various fields like medicine, materials science, etc., and the ongoing research on the compound .

Eigenschaften

CAS-Nummer

1189106-97-5

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

(4-fluoro-2-methylphenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C13H18FNO/c1-9-8-11(14)2-3-12(9)13(16)10-4-6-15-7-5-10/h2-3,8,10,13,15-16H,4-7H2,1H3

InChI-Schlüssel

APUCBKDTMBUIOS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)C(C2CCNCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.